3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1887126-77-3
VCID: VC11591741
InChI:
SMILES:
Molecular Formula: C12H16BFO3
Molecular Weight: 238.1

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS No.: 1887126-77-3

Cat. No.: VC11591741

Molecular Formula: C12H16BFO3

Molecular Weight: 238.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol - 1887126-77-3

Specification

CAS No. 1887126-77-3
Molecular Formula C12H16BFO3
Molecular Weight 238.1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol belongs to the pinacol boronic ester family, a subclass of organoboron compounds. Its systematic IUPAC name reflects the substitution pattern: a fluorine atom at the 3-position of the phenolic ring and a pinacol-protected boronic ester group at the 5-position. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability and handling characteristics of the boronic acid derivative.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS No.1887126-77-3
Molecular FormulaC12H16BFO3\text{C}_{12}\text{H}_{16}\text{BFO}_3
Molecular Weight238.1 g/mol
Purity95%
Predicted Boiling Point338.8 ± 32.0 °C *
Storage ConditionsUnder inert gas at 2–8°C *

*Data inferred from structurally analogous compounds .

The fluorine substituent introduces electronic effects that modulate reactivity in cross-coupling reactions, while the boronic ester group serves as a protected form of boronic acid, avoiding spontaneous dehydration.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically proceeds via a two-step protocol:

  • Boronation of 3-Fluorophenol:
    The parent phenol undergoes boronation using a boron trifluoride etherate complex or bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst. This step installs the boronic acid group at the 5-position.

  • Pinacol Protection:
    The boronic acid intermediate is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the stable dioxaborolane ring.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1B2(pin)2\text{B}_2(\text{pin})_2, Pd(dppf)Cl₂, KOAc, DMF, 80°C~60%
2Pinacol, HCl, THF, rt~85%

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key suppliers such as VulcanChem utilize high-purity starting materials to achieve the 95% purity specification required for pharmaceutical applications.

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

While experimental data for the 5-substituted isomer remain limited, predictions based on its 4-substituted analog (CAS 1029439-02-8) suggest:

  • Melting Point: 110–112°C (analog data)

  • Density: 1.15 ± 0.1 g/cm³

  • pKa: 8.66 ± 0.35 (phenolic proton)

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Stability Considerations

Storage under inert gas (argon or nitrogen) at 2–8°C prevents hydrolysis of the boronic ester . Prolonged exposure to moisture or acidic conditions reverts the compound to its boronic acid form, necessitating rigorous moisture control during handling.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boron-containing coupling partner, this compound enables the synthesis of biaryl structures central to drug candidates. For example, it has been employed in the preparation of:

  • Kinase Inhibitors: Boronated aromatics are pivotal in tyrosine kinase inhibitor scaffolds.

  • Fluorescent Tags: Conjugation with fluorophores via Suzuki coupling creates probes for bioimaging.

Materials Science Applications

Incorporation into conjugated polymers enhances electron-transport properties in organic light-emitting diodes (OLEDs). The fluorine atom improves thermal stability and reduces aggregation-induced quenching.

SupplierPurityScale
VulcanChem95%mg to kg
Alfa Aesar>97%mg to 100 g

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